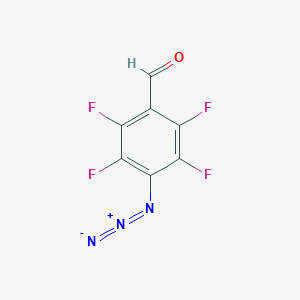

4-Azido-2,3,5,6-tetrafluorobenzaldehyde

Overview

Description

4-Azido-2,3,5,6-tetrafluorobenzaldehyde is a unique compound characterized by the presence of an azido group and four fluorine atoms attached to a benzaldehyde core. This combination of functional groups makes it a valuable reagent in organic synthesis and materials science. The compound is known for its high reactivity, particularly in click chemistry and photochemical reactions .

Mechanism of Action

Target of Action

It is known to be used as a multifunctional photo-affinity label to detect biological receptors .

Mode of Action

4-Azido-2,3,5,6-tetrafluorobenzaldehyde interacts with its targets through a process known as photo-affinity labeling . This involves the use of light to create a covalent bond between the this compound and its target, allowing for the detection and study of the target .

Biochemical Pathways

As a photo-affinity label, it is likely involved in pathways related to the function and regulation of the biological receptors it targets .

Result of Action

As a photo-affinity label, it allows for the detection and study of biological receptors, which could lead to a better understanding of these receptors’ functions and roles .

Action Environment

It is known that the compound is light-sensitive and should be stored in a freezer . This suggests that light and temperature are important environmental factors that can influence the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where sodium azide reacts with 2,3,5,6-tetrafluorobenzaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for 4-Azido-2,3,5,6-tetrafluorobenzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,3,5,6-tetrafluorobenzaldehyde undergoes various types of chemical reactions, including:

Click Chemistry: The azido group readily participates in azide-alkyne cycloaddition reactions, forming triazoles.

Photochemical Reactions: The compound can be activated by light to form reactive intermediates, which can then engage in further chemical transformations.

Substitution Reactions: The fluorine atoms on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Sodium Azide: Used in the initial synthesis to introduce the azido group.

Alkynes: React with the azido group in click chemistry reactions.

Light Sources: UV or visible light can be used to activate the compound in photochemical reactions.

Major Products Formed

Triazoles: Formed through azide-alkyne cycloaddition reactions.

Substituted Benzaldehydes: Result from nucleophilic substitution reactions involving the fluorine atoms.

Scientific Research Applications

4-Azido-2,3,5,6-tetrafluorobenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

2,3,5,6-Tetrafluorobenzaldehyde: Lacks the azido group, making it less reactive in click chemistry.

4-Azidotetrafluorobenzene: Similar azido and fluorine substitution but lacks the aldehyde group.

Uniqueness

4-Azido-2,3,5,6-tetrafluorobenzaldehyde is unique due to the combination of the azido group and the tetrafluorobenzaldehyde core. This combination provides a high degree of reactivity and versatility in various chemical reactions, particularly in click chemistry and photochemical applications .

Biological Activity

4-Azido-2,3,5,6-tetrafluorobenzaldehyde (4-ATFB) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

4-ATFB is characterized by the presence of an azido group (-N₃) and four fluorine atoms attached to a benzaldehyde core. Its chemical formula is C₇H₄F₄N₃O, and it has a molecular weight of 227.12 g/mol. The presence of the azido group allows for participation in click chemistry, while the fluorinated aromatic ring enhances stability and lipophilicity, making it a promising candidate for drug development and bioconjugation techniques .

Photo-affinity Labeling

4-ATFB acts primarily as a photo-affinity label , which allows it to interact covalently with biological receptors upon exposure to light. This interaction facilitates the detection and study of various biological targets, including proteins involved in disease processes . The mechanism involves the formation of reactive intermediates that can bind to specific amino acid residues in target proteins .

Inhibition of Membrane Trafficking

Research has shown that 4-ATFB exhibits inhibitory effects on the membrane trafficking processes utilized by certain viruses and bacterial toxins. For example, it has been identified as an effective inhibitor of anthrax lethal toxin (LT) entry into cells, demonstrating an IC₅₀ value of approximately 2.8 μM . This suggests that 4-ATFB could be utilized in developing antiviral and antibacterial strategies targeting endosomal trafficking pathways.

Antiviral Properties

In a study examining the structure-activity relationship (SAR) of various compounds, 4-ATFB was highlighted for its protective effects against viral infections. It was found to inhibit the entry of multiple viruses that rely on endosomal pathways for cellular entry . The SAR analysis indicated that modifications to the compound significantly affected its bioactivity, emphasizing the importance of the azido group and fluorinated moieties for maintaining its antiviral efficacy.

Neuroprotective Effects

Another area of investigation involves the neuroprotective properties of 4-ATFB in models of neurodegenerative diseases. In experiments with PC12 cells expressing mutant superoxide dismutase (SOD1), 4-ATFB was shown to modify target proteins involved in oxidative stress responses. This modification correlated with reduced cell death under stress conditions, suggesting potential therapeutic applications in conditions like amyotrophic lateral sclerosis (ALS) .

Applications in Research

4-ATFB has broad applications in various fields:

- Bioconjugation : Its azido group allows for efficient conjugation with biomolecules such as proteins and peptides via click chemistry, facilitating studies on protein interactions and cellular mechanisms .

- Drug Development : The compound's ability to inhibit critical biological pathways makes it a candidate for developing new antiviral and neuroprotective drugs .

- Materials Science : Due to its unique reactivity profile, 4-ATFB is also explored for applications in creating advanced materials such as photoresists and coatings .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Azido Group | Present | Varies (e.g., absent in tetrafluorobenzaldehyde) |

| Fluorine Atoms | Four | Varies (e.g., fewer or none) |

| Biological Activity | Antiviral; neuroprotective | Depends on compound structure |

| Mechanism | Photo-affinity labeling | Varies (e.g., some may not label proteins) |

Properties

IUPAC Name |

4-azido-2,3,5,6-tetrafluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZZJXVVOINZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.